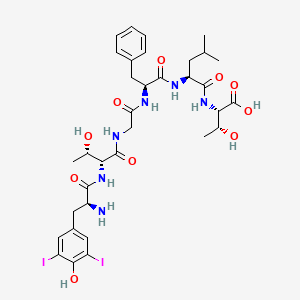![molecular formula C11H16O B561021 1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one CAS No. 104111-20-8](/img/structure/B561021.png)
1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one is a chemical compound with the molecular formula C11H16O. It is a tricyclic ketone, characterized by its unique structure that includes a tricycloheptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-(propan-2-yl)cyclohex-1-ene with specific reagents to form the tricyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can convert the ketone group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction may yield alcohols .
Scientific Research Applications
1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
β-Copaene: A similar tricyclic compound with different substituents.
α-Copaen-11-ol: Another tricyclic compound with an alcohol functional group.
Tricyclo[4.4.0.0(2,7)]decane derivatives: Compounds with similar tricyclic structures but different functional groups
Uniqueness: 1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one is unique due to its specific tricyclic structure and the presence of a ketone functional group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
104111-20-8 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.248 |
InChI |
InChI=1S/C11H16O/c1-6(2)11-5-8(11)10(3)4-7(10)9(11)12/h6-8H,4-5H2,1-3H3 |
InChI Key |
KPRHFEGEFDLOTP-UHFFFAOYSA-N |
SMILES |
CC(C)C12CC1C3(CC3C2=O)C |
Synonyms |
Tricyclo[4.1.0.02,4]heptan-5-one, 4-isopropyl-1-methyl- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid methyl ester](/img/structure/B560939.png)
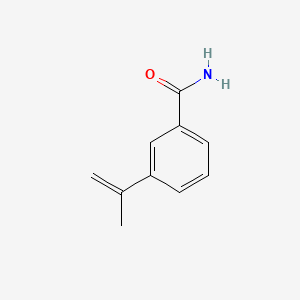
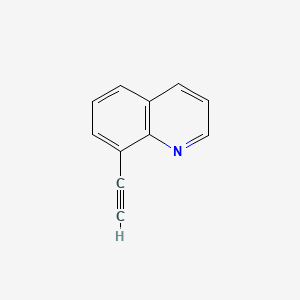
![(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate](/img/structure/B560948.png)
![Dimethyl 1-ethenyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B560950.png)

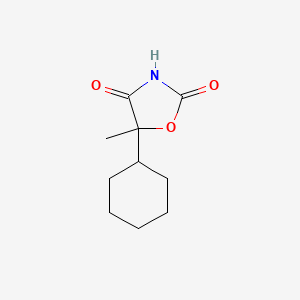
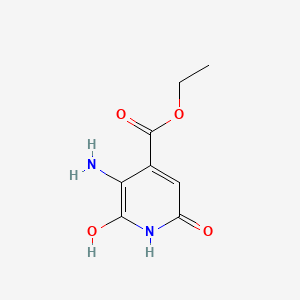
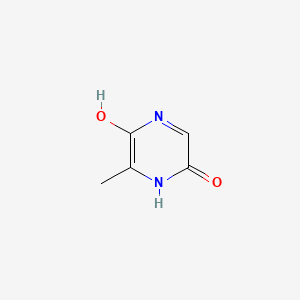
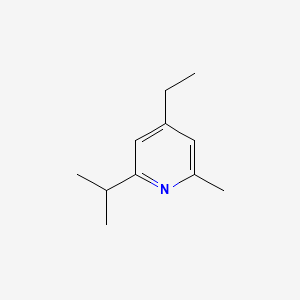
![(4R,4aR,6aS,7R,11aS,11bR)-4,7,11b-trimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-carboxylic acid](/img/structure/B560957.png)
![7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one](/img/structure/B560958.png)
